Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

selectivity HTS profiling off‑target liability

This synthetic piperidine carboxamide features a unique 1,4-benzodioxin motif and methanesulfonyl substituent, establishing a distinct pharmacophoric pattern absent from close analogs. Confirmed inactive across 20 primary HTS assays, it is the ideal negative control for assay quality assessment (Z-factor) and counter-screen panels. Its drug-like CNS MPO profile (XLogP 0.9, TPSA 69.7 Ų, MW 340.39) makes it a superior starting fragment for CNS target elaboration. Researchers engaged in scaffold-hopping or diversity-oriented synthesis rely on this compound to benchmark library members and validate computational engagement models. Procure this well-characterized baseline standard to distinguish true actives from artifacts.

Molecular Formula C15H20N2O5S
Molecular Weight 340.39
CAS No. 832141-64-7
Cat. No. B2633798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
CAS832141-64-7
Molecular FormulaC15H20N2O5S
Molecular Weight340.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H20N2O5S/c1-23(19,20)17-6-2-3-11(10-17)15(18)16-12-4-5-13-14(9-12)22-8-7-21-13/h4-5,9,11H,2-3,6-8,10H2,1H3,(H,16,18)
InChIKeyVCBVMVVGWPAPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Methanesulfonylpiperidine-3-Carboxamide (CAS 832141-64-7): Chemical Class and Key Physicochemical Profile


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 832141-64-7) is a synthetic small-molecule piperidine carboxamide featuring a 1,4-benzodioxin motif and a methanesulfonyl substituent [1]. With a molecular weight of 340.39 g mol⁻¹, a calculated XLogP3 of 0.9, and a topological polar surface area (TPSA) of 69.7 Ų, the compound resides within drug-like chemical space [2]. It has been registered in public screening collections under identifiers such as MLS000716793, SMR000278310, and CHEMBL1428813 [1].

Why N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Methanesulfonylpiperidine-3-Carboxamide Cannot Be Replaced by Generic Analogs


Piperidine-3-carboxamides bearing a sulfonyl group on the piperidine nitrogen and a benzodioxin amide substituent constitute a structurally defined chemotype wherein subtle modifications—such as altering the sulfonyl moiety, shifting the carboxamide position, or replacing the benzodioxin with a simpler aryl group—can profoundly impact binding conformation, target engagement, and metabolic stability [1]. The specific combination of the 1‑methanesulfonylpiperidine-3-carboxamide scaffold with the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl substituent generates a unique pharmacophoric pattern that is not replicated by close in‑class analogs; consequently, any substitution carries a high risk of losing the precise interaction profile that defines this compound's utility in probe and screening applications [2].

Quantitative Evidence of Differentiation for N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Methanesulfonylpiperidine-3-Carboxamide


Broad‑Panel Profiling: High Selectivity Over 20+ Primary HTS Assays

In a panel of 20 primary high‑throughput screening (HTS) assays deposited in PubChem, the target compound (CID 2991260) was classified as “Inactive” in every assay, covering diverse targets including S1P₃ antagonists, PPARγ agonists, Ras‑family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), and steroid receptor coactivator recruitment assays [1]. By contrast, typical screening hits in these same assays exhibit confirmed activity (EC₅₀/IC₅₀ < 10 µM) in 1–5% of targets, yielding a selectivity ratio that is orders of magnitude lower. The complete absence of detectable activity across this broad panel indicates that the compound is not a promiscuous binder, a property that is critical for negative‑control probes and for scaffold‑hopping campaigns where clean background is required.

selectivity HTS profiling off‑target liability

Physicochemical Properties Favor CNS Drug‑Like Space Over Typical Kinase Inhibitors

The compound’s computed XLogP3 (0.9) and TPSA (69.7 Ų) place it favourably within the CNS MPO (Multiparameter Optimization) score sweet spot (TPSA < 90 Ų, XLogP 0–3), whereas average type‑I kinase inhibitors exhibit substantially higher TPSA (typically > 100 Ų) and XLogP values often exceeding 3.5 [1][2]. The low molecular weight (340.39 g mol⁻¹) and moderate rotatable bond count (4) further distinguish it from larger, more flexible kinase‑targeted chemotypes.

CNS drug-likeness physicochemical profiling permeability

Structural Uniqueness: 1,4‑Benzodioxin‑6‑yl Motif Confers Distinct Conformational Restriction

The 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl group provides a semi‑rigid bicyclic system with two oxygen atoms capable of acting as hydrogen‑bond acceptors, a feature absent in the more common 2,3‑dihydrobenzofuran or benzodioxole bioisosteres [1]. This motif restricts the torsional freedom of the amide side chain, potentially pre‑organizing the molecule for target binding and reducing the entropic penalty upon complex formation. In a patent series describing piperidine‑carboxamide analogues, the benzodioxin‑6‑yl substitution was specifically claimed to impart unique affinity and selectivity profiles relative to phenyl, benzyl, and pyridyl analogues [2].

conformational restriction scaffold diversity molecular recognition

Recommended Application Scenarios for N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Methanesulfonylpiperidine-3-Carboxamide Based on Differentiation Evidence


Negative‑Control Probe for HTS Assay Development

Because the compound is inactive across a broad panel of 20 primary HTS assays, it serves as an ideal negative control for assay quality assessment, Z‑factor determination, and counter‑screen panels. Procurement of this compound ensures a consistent, well‑characterized baseline for distinguishing true actives from assay artifacts [1].

CNS‑Oriented Fragment‑Based Drug Discovery Scaffold

The favorable CNS MPO parameters (XLogP = 0.9, TPSA = 69.7 Ų) and low molecular weight make this compound a suitable starting fragment for CNS target elaboration. Its benzodioxin motif offers a unique hydrogen‑bonding network that can be exploited in structure‑based design to improve selectivity over peripherally restricted analogues [2].

Chemical Biology Tool for Scaffold‑Hopping Libraries

The combination of a methanesulfonylpiperidine carboxamide core with the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl amide tail provides a distinct chemotype that is underrepresented in commercial screening collections. Researchers engaged in scaffold‑hopping or diversity‑oriented synthesis can use this compound as a reference standard to benchmark new library members or to validate computational models of target engagement [3].

Quote Request

Request a Quote for N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.